molecular formula C10H13BrN2O3 B13328260 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

Katalognummer: B13328260
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: HPIBVJHOBFYTLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a dimethoxyethyl group at the 2nd position, and a carboxamide group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13BrN2O3

Molekulargewicht

289.13 g/mol

IUPAC-Name

5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O3/c1-15-9(16-2)4-8-7(10(12)14)3-6(11)5-13-8/h3,5,9H,4H2,1-2H3,(H2,12,14)

InChI-Schlüssel

HPIBVJHOBFYTLU-UHFFFAOYSA-N

Kanonische SMILES

COC(CC1=C(C=C(C=N1)Br)C(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.